molecular formula C8H9F3O2 B2475925 (1R,6R)-6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid CAS No. 1932486-95-7

(1R,6R)-6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2475925
CAS No.: 1932486-95-7
M. Wt: 194.153
InChI Key: UIDABFKCGLTQFA-PHDIDXHHSA-N
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Description

(1R,6R)-6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with a trifluoromethyl group and a carboxylic acid group

Scientific Research Applications

(1R,6R)-6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,6R)-6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the trifluoromethyl group and the carboxylic acid group.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of (1R,6R)-6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. Additionally, the carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    (1R,6R)-6-Methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (1R,6R)-6-Chlorocyclohex-3-ene-1-carboxylic acid: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    (1R,6R)-6-Bromocyclohex-3-ene-1-carboxylic acid: Similar structure but with a bromine atom instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in (1R,6R)-6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a bioactive compound compared to its analogs with different substituents.

Properties

IUPAC Name

(1R,6R)-6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-2,5-6H,3-4H2,(H,12,13)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDABFKCGLTQFA-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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